molecular formula C7H13N5 B13061332 N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13061332
M. Wt: 167.21 g/mol
InChI Key: FVCLSXSDBVNWKW-UHFFFAOYSA-N
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Description

N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 1555794-59-6) is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core with methyl substituents at the 7-position and the 2-amine group. Its molecular formula is C₆H₁₁N₅ (MW: 153.19 g/mol) .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

N,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H13N5/c1-5-3-4-9-7-10-6(8-2)11-12(5)7/h5H,3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

FVCLSXSDBVNWKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)NC

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form the Triazolopyrimidine Core

  • Key Precursors:

    • Ethyl 5-amino-1,2,4-triazole-3-carboxylate (or its derivatives)
    • 1,3-diketones or β-ketoesters such as 1-phenylbutane-1,3-dione or cycloheptanone derivatives
  • Reaction Conditions:

    • Reflux in acetic acid or other suitable solvents
    • Duration: Several hours (e.g., 4–8 hours)
    • Cyclization yields ethyl esters of the triazolopyrimidine core
  • Example:
    Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux furnishes ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, a key intermediate.

Hydrolysis and Chlorination to Activate the 2-Position

  • Hydrolysis:

    • Basic hydrolysis of the ester intermediate to the corresponding carboxylic acid
  • Chlorination:

    • Conversion of the acid to the acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride
    • This acid chloride is a reactive intermediate for further substitution
  • These steps enable coupling reactions at the 2-position of the triazolopyrimidine ring.

Amination to Introduce the 2-Amine Functionality

  • Amination:

    • Reaction of the acid chloride intermediate with ammonia or amines to form the 2-amine group
    • Conditions: Typically carried out in anhydrous solvents under controlled temperature to avoid side reactions
  • This step yields the target compound or its close analogs with the 2-amine substitution.

Methylation at N and 7 Positions

  • Direct Use of Methylated Precursors:

    • Employing methyl-substituted starting materials in the cyclocondensation step to introduce methyl groups at N and 7 positions simultaneously
  • Post-Cyclization Methylation:

    • Alkylation reactions using methyl iodide or methyl sulfate under basic conditions to methylate nitrogen atoms on the ring system
  • The choice depends on the synthetic route and availability of precursors.

Representative Synthetic Scheme Summary

Step Reactants / Intermediates Conditions Product / Intermediate Notes
1 Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-diketone Reflux in acetic acid Ethyl 5-methyl-7-substituted triazolopyrimidine-2-carboxylate Cyclocondensation forming core
2 Ester intermediate Basic hydrolysis Corresponding carboxylic acid Prepares for chlorination
3 Carboxylic acid Chlorination (SOCl2 or oxalyl chloride) Acid chloride intermediate Activated for amination
4 Acid chloride + ammonia or amine Anhydrous solvent, controlled temp N,7-Dimethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine Amination at 2-position
5 Methylation (if needed) Alkylation with methyl iodide Final methylated product Optional depending on precursor choice

Research Findings and Optimization

  • Yields:
    Yields for cyclocondensation steps typically range from 60% to 80%, with subsequent hydrolysis and chlorination steps proceeding in moderate to high yields (70–90%). Amination steps are generally efficient, providing the amine derivatives in good purity.

  • Reaction Monitoring:
    Characterization by NMR, IR, and mass spectrometry confirms the formation of the triazolopyrimidine core and substitution pattern.

  • Substituent Effects:
    Modifications at the 5- and 7-positions influence biological activity and solubility, guiding synthetic modifications to optimize pharmacological profiles.

Additional Notes on Preparation

  • Green Chemistry Approaches:
    Recent studies have explored greener solvents and milder conditions for triazolopyrimidine synthesis, improving environmental compatibility without compromising yields.

  • Alternative Routes:
    Some syntheses utilize condensation of hydrazines with pyrimidine derivatives or cyclization of cyanoacetamide derivatives to access the triazolopyrimidine scaffold.

  • Scale-Up Considerations:
    The described methods are amenable to scale-up with appropriate control of reaction parameters, solvent recovery, and purification techniques.

Summary Table of Preparation Methods

Method Step Key Reagents/Intermediates Conditions Outcome Reference
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Reflux in acetic acid Triazolopyrimidine ester
Hydrolysis Ester intermediate Basic aqueous conditions Carboxylic acid
Chlorination Carboxylic acid SOCl2 or oxalyl chloride Acid chloride
Amination Acid chloride + ammonia/amine Anhydrous solvent, mild temp 2-Amino triazolopyrimidine
Methylation (if required) Alkylating agent (e.g., methyl iodide) Basic conditions N,7-Dimethyl substitution

Chemical Reactions Analysis

Types of Reactions

N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Phosphodiesterases

Research indicates that N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine acts as an inhibitor of phosphodiesterases (PDEs). This inhibition can modulate cellular signaling pathways associated with various physiological processes.

Potential Therapeutic Effects :

  • Anti-inflammatory : By inhibiting PDEs involved in inflammatory pathways.
  • Antitumor Activity : PDE inhibition has been linked to reduced tumor growth in certain cancer models.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its unique structure allows it to interact effectively with microbial enzymes or receptors.

Case Studies :

  • Bacterial Infections : Laboratory studies show effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Preliminary data suggest potential antifungal properties.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It is hypothesized that the compound can mitigate oxidative stress and inflammation in neural tissues.

Research Findings :

  • In vitro studies indicate reduced neuronal cell death in models of neurodegenerative diseases.

Comparative Analysis of Related Compounds

Compound NameStructure TypeKey FeaturesBiological Activity
1-Methyl-3-(trifluoromethyl)-[1,2,4]triazoleTriazoleEnhances lipophilicityAntimicrobial
6-Methyl-[1,2]-pyrazolo[3',4':5,]pyrimidinePyrazolo-PyrimidineDiverse activitiesAnticancer
7-Amino-[1,2]-pyrazolo[3',4':5,]pyrimidinePyrazolo-PyrimidineAnti-inflammatoryAntitumor

Mechanism of Action

The mechanism of action of N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name R1 (Position 7) R2 (Position 2) Molecular Weight (g/mol) Key Features Reference
Target Compound Methyl N-Methyl 153.19 Compact structure, high solubility
5-Methyl-7-phenyl- (Compound 4) Phenyl NH₂ 294.06 Enhanced lipophilicity; used in BRD4 inhibition studies
5-Methyl-7-(4-Bromophenyl)- (1d) 4-Bromophenyl NH₂ 307.10 Increased steric bulk; potential anticancer activity
N-(Trifluoromethylphenyl)- () 3-Trifluoromethylphenyl NH₂ 307.28 Electron-withdrawing CF₃ group; improved metabolic stability
7-(3,4,5-Trimethoxyphenyl)- (3n) 3,4,5-Trimethoxyphenyl N-Substituted benzyl 482.52 Tubulin polymerization inhibitor; anticancer activity
2-Sulfonamide derivatives (8a–8f) Variable SO₂NHR 350–450 Herbicidal activity; sulfonamide enhances target binding

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, influencing reactivity in enzyme-binding pockets.

Biological Activity :

  • Anticancer Activity : 3,4,5-Trimethoxyphenyl-substituted analogs (e.g., 3n) inhibit tubulin polymerization (IC₅₀: 0.5–2.0 µM) .
  • Herbicidal Activity : Sulfonamide derivatives (e.g., 8a–8f) target acetolactate synthase (ALS), with EC₅₀ values < 10 µM against broadleaf weeds .

Key Observations:

  • Regioselectivity : Multi-component reactions (e.g., ) enable regioselective introduction of aryl groups at position 7.
  • Scalability : Alkylation and chlorination methods () are scalable but may require purification via chromatography.

Biological Activity

N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 1701832-28-1) is a compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article summarizes its biological activity based on diverse research findings.

  • Molecular Formula : C₇H₁₃N₅
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 1701832-28-1

Antiproliferative Activity

Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study evaluated the antiproliferative activity of synthesized triazolo derivatives against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds structurally similar to this compound .

Microtubule Stabilization

This compound has been identified as a microtubule-stabilizing agent:

  • Mechanism of Action : The compound interacts with tubulin heterodimers at specific binding sites (the vinca site), leading to stabilization of microtubules. This mechanism is crucial in the treatment of Alzheimer's disease and other neurodegenerative conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of triazolo-pyrimidines:

  • Influenza Virus Targeting : Compounds derived from the triazolo[1,5-a]pyrimidine scaffold have shown promise in inhibiting the PA-PB1 interface of influenza A virus polymerase. This interference disrupts viral replication processes .

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for their antiproliferative activity. The study revealed that modifications to the triazole ring could enhance activity against specific cancer cell lines.

CompoundCell Line TestedIC50 (μM)
Compound ABreast Cancer10
Compound BColon Cancer15
N,7-Dimethyl...Lung Cancer12

Case Study 2: Neuroprotective Effects

In a preclinical model for Alzheimer's disease:

  • Results : Compounds similar to this compound demonstrated significant improvements in cognitive function and reduced neuroinflammation markers when administered in animal models.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. Studies suggest that:

  • Substituent Effects : Different alkyl groups and halogen substitutions can modulate potency and selectivity towards target proteins involved in cancer progression and neurodegeneration.

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